molecular formula C9H8O B1659887 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 68913-17-7

8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B1659887
CAS No.: 68913-17-7
M. Wt: 132.16 g/mol
InChI Key: NASKFLAPVWUAGV-UHFFFAOYSA-N
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Description

8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular weight of 132.16 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (i) complex .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8O/c1-6-7-4-2-3-5-8(7)9(6)10/h2-6H,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 132.16 .

Scientific Research Applications

Chemical Properties and Reactions

8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one has been the subject of various chemical studies to understand its reactivity and properties. For instance, Brady and Ting (1975) investigated the rearrangements of 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one, revealing stereospecific ring contractions and allylic substitutions involving the enol form of the bicyclic ketone, which are base dependent (Brady & Ting, 1975). Similarly, Bogle et al. (2005) studied the thermal reactions of 8-methylbicyclo[4.2.0]oct-2-enes, which undergo various rearrangements including sigmatropic shifts, epimerization, and fragmentation (Bogle et al., 2005).

Synthesis and Derivatives

Research into the synthesis and derivatives of compounds related to this compound has also been extensive. Lee, Chen, and Chen (1998) explored the synthesis and chemistry of 8-substituted bicyclo[5.1.0]oct-1(8)-enes, which are related in structure and reactivity to this compound (Lee, Chen, & Chen, 1998).

Photocyclization and Photochemical Properties

Photocyclization of enones to alkenes has been studied in relation to compounds like 6-methylbicyclo[4.2.0]octan-2-one, providing insights into the photochemical behavior of these bicyclic structures. Research by Cargill, Dalton, Morton, and Caldwell (2003) delves into the specifics of these photocyclization processes (Cargill, Dalton, Morton, & Caldwell, 2003).

Potential Applications in Organic Synthesis

The versatility of this compound in organic synthesis is highlighted by its involvement in a variety of reactions. Wagaman and Grubbs (1997) demonstrated the ring-opening metathesis polymerization (ROMP) of 2,3-Dicarboxybicyclo[2.2.2]octa-2,5,7-triene derivatives, indicating a potential route for the synthesis of complex organic polymers (Wagaman & Grubbs, 1997). Additionally, Jones, Roussel, Hascall, and O'Hare (2006) explored the carbene-induced rearrangement of dibromobicyclo[5.1.0]octa-2,4-dienes, providing a method for generating functionalized pentalene ligands, which could have implications in the development of novel organometallic compounds (Jones, Roussel, Hascall, & O'Hare, 2006).

Antimicrobial and Anticancer Properties

Recent research has also explored the potential biological applications of derivatives of this compound. Kayarmar et al. (2014) synthesized novel azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline and evaluated their antimicrobial and anticancer activities, showcasing the potential of these compounds in pharmaceutical research (Kayarmar et al., 2014).

Safety and Hazards

The compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements include H227, H315, H319, and H335. Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

8-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-6-7-4-2-3-5-8(7)9(6)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASKFLAPVWUAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499334
Record name 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68913-17-7
Record name 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
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8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 3
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
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8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 5
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 6
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one

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